4-(2-Carboxyvinyl)benzoic acid

Descripción

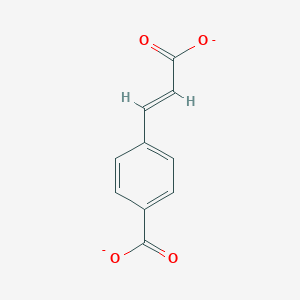

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(E)-2-carboxyethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEJSGLKJYIYTB-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19675-63-9 | |

| Record name | 4-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Carboxyvinyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Carboxyvinyl)benzoic acid, also known by its IUPAC name 4-[(E)-2-carboxyethenyl]benzoic acid and often referred to as 4-carboxycinnamic acid, is a bifunctional organic compound that has garnered significant interest in the fields of materials science, supramolecular chemistry, and organic synthesis. Its rigid, conjugated structure, featuring a benzoic acid moiety linked to an acrylic acid via a vinyl bridge, provides a unique platform for the rational design of advanced materials with tailored properties.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed spectroscopic analysis, a validated synthesis protocol, and a discussion of its current and potential applications, with a particular focus on its role as a versatile building block in the construction of Metal-Organic Frameworks (MOFs).

Physicochemical Properties

The distinct molecular architecture of this compound, with two carboxylic acid groups offering different spatial orientations, governs its physical and chemical behavior.

| Property | Value | Source |

| CAS Number | 19675-63-9 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| Melting Point | >300 °C | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol.[1][4] | |

| pKa | Estimated to be similar to benzoic acid (pKa ≈ 4.2), with two distinct dissociation constants for the two carboxylic acid groups. |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and characterization in various applications.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of trans-4-(2-carboxyvinyl)benzoic acid, typically recorded in deuterated methanol (Methanol-d₄), provide detailed information about its molecular structure.[5]

¹H NMR (Methanol-d₄): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The coupling constants of the vinylic protons are indicative of the trans configuration of the double bond.

¹³C NMR (Methanol-d₄): The carbon NMR spectrum displays signals for the two non-equivalent carboxyl carbons, the aromatic carbons, and the vinylic carbons, confirming the overall carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.[6]

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[7]

-

C=O Stretch: A strong, sharp absorption peak around 1700-1680 cm⁻¹ corresponds to the C=O stretching vibration of the conjugated carboxylic acid.[7]

-

C=C Stretch: Absorption bands in the region of 1625-1640 cm⁻¹ are attributed to the C=C stretching of the vinyl group and the aromatic ring.

-

C-O Stretch: A prominent band between 1320 and 1210 cm⁻¹ is assigned to the C-O stretching of the carboxylic acid group.[7]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in solution is expected to show strong absorption bands in the ultraviolet region, arising from the π-π* transitions within the extended conjugated system. By analogy to benzoic acid, which has absorption maxima around 230 nm and 274 nm, this compound is predicted to have similar absorption bands, likely red-shifted due to the extended conjugation of the carboxyvinyl group.[8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 4-formylbenzoic acid with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[1][9]

Caption: Knoevenagel-Doebner synthesis of this compound.

Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

4-Formylbenzoic acid

-

Malonic acid[10]

-

Pyridine[10]

-

Piperidine[10]

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-formylbenzoic acid and malonic acid (typically in a 1:1.1 molar ratio) in pyridine.[11]

-

Add a catalytic amount of piperidine (a few drops) to the reaction mixture.[11]

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine and other impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

Reactivity and Applications

The dual carboxylic acid functionality and the rigid, conjugated backbone of this compound make it a highly valuable component in the construction of supramolecular architectures and functional materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The primary application of this compound is as an organic linker in the synthesis of MOFs and coordination polymers.[1] The ability of its two carboxylate groups to coordinate with metal ions or clusters leads to the formation of extended, porous crystalline networks. The rigidity and defined geometry of the linker allow for precise control over the resulting framework's topology and pore environment.

MOFs constructed from this linker have shown promise in various applications, including:

-

Gas Storage and Separation: The high surface area and tunable pore sizes of these MOFs make them excellent candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures.

-

Catalysis: The porous nature of the frameworks allows for the encapsulation of catalytically active species, leading to size-selective and shape-selective catalysts.

-

Sensing: The luminescence properties of some MOFs incorporating this linker can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

Caption: Role of this compound in MOF synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Working in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoiding contact with skin and eyes.

Conclusion

This compound is a versatile and valuable building block in modern chemistry. Its well-defined structure, coupled with its dual functionality, provides a powerful tool for the design and synthesis of advanced materials with a wide range of applications. The continued exploration of its properties and reactivity is expected to lead to the development of new and innovative materials for addressing challenges in energy, environment, and health.

References

-

ResearchGate. (n.d.). 1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic... [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 4-Carboxycinnamic Acid. Retrieved from [Link]

-

Pawar, H. S., Wagha, A. S., & Lali, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Retrieved from [Link]

-

ELDICO Scientific AG. (n.d.). Key publications. Retrieved from [Link]

-

Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). 4-CARBOXYCINNAMIC ACID | 19675-63-9. Retrieved from [Link]

-

OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]

-

Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. Retrieved from [Link]

-

FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

PubChem. (n.d.). Cinnamic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and computational study of the pKa of coumaric acid derivatives. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

-

SciSpace. (n.d.). Structure of 4-iodo-trans-cinnamic acid and a study of carboxyl group disorder. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

PubMed. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Chegg. (2023, August 6). Solved Label the following IR, H NMR and C NMR for 4-vinyl benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Four cinnamic acid derivatives, trans-cinnamic acid (1),... [Image]. Retrieved from [Link]

-

Chegg. (2019, February 14). Solved 4. The FTIR spectrum of benzoic acid is given. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

-

Human Metabolome Database. (2006, May 22). Showing metabocard for 4-Hydroxycinnamic acid (HMDB0002035). Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

- 1. esisresearch.org [esisresearch.org]

- 2. 4-Carboxycinnamic Acid | C10H8O4 | CID 697959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CARBOXYCINNAMIC ACID | 19675-63-9 | INDOFINE Chemical Company [indofinechemical.com]

- 4. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Hydroxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 12. atlantis-press.com [atlantis-press.com]

(E)-4-(2-Carboxyvinyl)benzoic Acid: A Technical Guide for Advanced Research and Development

CAS Number: 19675-63-9

Abstract: This technical guide provides an in-depth overview of (E)-4-(2-carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid. Intended for researchers, scientists, and drug development professionals, this document covers the compound's fundamental properties, synthesis, and key applications. Emphasis is placed on its role as a versatile organic linker in the construction of metal-organic frameworks (MOFs) and its emerging potential as a quorum sensing inhibitor in the context of antimicrobial drug discovery. This guide synthesizes technical data with practical insights to support advanced research and development efforts.

Introduction and Physicochemical Properties

(E)-4-(2-carboxyvinyl)benzoic acid is a bifunctional organic compound characterized by a rigid, conjugated system containing two carboxylic acid groups. This unique molecular architecture makes it a valuable building block in materials science and a compound of interest in medicinal chemistry.[1] Its structure features a benzoic acid moiety linked to an acrylic acid group via a trans-configured vinyl bridge.

Table 1: Physicochemical Properties of (E)-4-(2-carboxyvinyl)benzoic Acid

| Property | Value | Source(s) |

| CAS Number | 19675-63-9 | [2][3][4][5] |

| Molecular Formula | C₁₀H₈O₄ | [4][5] |

| Molecular Weight | 192.17 g/mol | [4][5] |

| IUPAC Name | (E)-4-(2-carboxyvinyl)benzoic acid | [2] |

| Synonyms | 4-Carboxycinnamic acid, 4-[(E)-2-carboxyethenyl]benzoic acid, p-carboxycinnamic acid | [2][4] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [2] |

Synthesis of (E)-4-(2-carboxyvinyl)benzoic Acid

The synthesis of (E)-4-(2-carboxyvinyl)benzoic acid is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of 4-formylbenzoic acid with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine, followed by decarboxylation. This approach is favored for its reliability and stereoselectivity, predominantly yielding the (E)-isomer.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of analogous cinnamic acid derivatives.

Materials:

-

4-formylbenzoic acid

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-formylbenzoic acid (1 equivalent) and malonic acid (1.5-2 equivalents).

-

Add pyridine as the solvent, ensuring all solids are dissolved.

-

Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of concentrated HCl and ice. This will neutralize the pyridine and precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine and unreacted malonic acid.

-

Dry the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure (E)-4-(2-carboxyvinyl)benzoic acid as a white to off-white solid.

Causality of Experimental Choices:

-

The use of pyridine as both a solvent and a base facilitates the deprotonation of malonic acid, forming the nucleophilic enolate required for the condensation.

-

Piperidine is a stronger base than pyridine and serves as a more effective catalyst to initiate the condensation.

-

The acidic workup is crucial for the precipitation of the carboxylic acid product, which is soluble in the basic reaction medium as its carboxylate salt.

-

Recrystallization is a standard and effective method for purifying the final product from any side products or unreacted starting materials.

Caption: Knoevenagel condensation workflow for the synthesis of (E)-4-(2-carboxyvinyl)benzoic acid.

Spectroscopic Characterization

The structural identity and purity of (E)-4-(2-carboxyvinyl)benzoic acid are confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Table 2: ¹H and ¹³C NMR Data for (E)-4-(2-carboxyvinyl)benzoic acid in Methanol-d₄

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.95 | d | 2H, Ar-H |

| 7.65 | d | 2H, Ar-H | |

| 7.55 | d | 1H, Vinyl-H | |

| 6.45 | d | 1H, Vinyl-H | |

| ¹³C NMR | 169.5 | s | C=O (Carboxyl) |

| 168.9 | s | C=O (Carboxyl) | |

| 145.2 | s | Ar-C | |

| 142.5 | d | Vinyl-CH | |

| 131.0 | d | Ar-CH | |

| 130.5 | s | Ar-C | |

| 128.9 | d | Ar-CH | |

| 120.5 | d | Vinyl-CH |

Data adapted from a study where the compound was isolated from Natrinema versiforme.

Infrared (IR) Spectroscopy

The ATR-IR spectrum of (E)-4-(2-carboxyvinyl)benzoic acid shows characteristic absorption bands corresponding to its functional groups.

Key IR Absorption Bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid dimers.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band is typically observed around 1680-1710 cm⁻¹ for the carbonyl groups. The conjugation with the aromatic ring and the vinyl group can influence the exact position.

-

C=C stretch (vinyl and aromatic): Absorption bands in the region of 1600-1650 cm⁻¹ correspond to the carbon-carbon double bonds of the vinyl group and the aromatic ring.

-

C-O stretch (carboxylic acid): Bands in the 1200-1350 cm⁻¹ region are indicative of the carbon-oxygen single bond stretching in the carboxylic acid moieties.

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

(E)-4-(2-carboxyvinyl)benzoic acid is a highly effective organic linker for the synthesis of MOFs.[1] MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The rigidity of the 4-carboxycinnamic acid linker and the divergent orientation of its two carboxylate groups enable the formation of robust, porous frameworks.

A notable example is the synthesis of zirconium-based MOFs, such as those with the UiO-66 topology. In a typical solvothermal synthesis, (E)-4-(2-carboxyvinyl)benzoic acid is reacted with a zirconium salt (e.g., ZrCl₄) in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The resulting Zr-MOF exhibits high thermal stability and porosity, making it suitable for applications such as CO₂ capture.

Caption: General workflow for the synthesis of Metal-Organic Frameworks using (E)-4-(2-carboxyvinyl)benzoic acid as a linker.

Quorum Sensing Inhibition in Drug Development

Emerging research has identified (E)-4-(2-carboxyvinyl)benzoic acid as a potential inhibitor of quorum sensing (QS) in pathogenic bacteria, such as Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate the expression of virulence factors and biofilm formation. By interfering with QS signaling pathways, QS inhibitors can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for the development of antibiotic resistance.

Cinnamic acid and its derivatives have been shown to inhibit the las and pqs quorum sensing systems in P. aeruginosa. These compounds can interfere with the binding of acyl-homoserine lactone (AHL) signal molecules to their cognate transcriptional regulators (e.g., LasR). This disruption prevents the activation of genes responsible for the production of virulence factors like pyocyanin and elastase, and for biofilm formation.

The potential of (E)-4-(2-carboxyvinyl)benzoic acid as a QS inhibitor makes it a promising lead compound for the development of novel anti-virulence therapies to combat chronic and antibiotic-resistant bacterial infections.

Caption: Proposed mechanism of quorum sensing inhibition by (E)-4-(2-carboxyvinyl)benzoic acid in P. aeruginosa.

Conclusion

(E)-4-(2-carboxyvinyl)benzoic acid is a compound of significant interest due to its dual utility in both materials science and medicinal chemistry. Its well-defined structure and predictable reactivity make it an ideal component for the rational design of functional materials like MOFs. Furthermore, its demonstrated potential as a quorum sensing inhibitor opens new avenues for the development of anti-virulence strategies to address the growing challenge of antimicrobial resistance. The synthetic accessibility and versatile chemical nature of this compound ensure its continued importance in advanced research and development.

References

-

LabSolutions. (n.d.). 4-(2-Carboxyvinyl)benzoic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Gonçalves, A. S. C., et al. (2023). Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors. Journal of Applied Microbiology.

-

ResearchGate. (n.d.). 1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic acid (C) isolated from N. versiforme; spectra were recorded in Methanol-d4. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2021). Zr(IV) and Ce(IV)-based metal-organic frameworks incorporating 4-carboxycinnamic acid as ligand: Synthesis and properties. Retrieved from [Link]

- O'Shea, D. F. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(46), 18612-18617.

Sources

- 1. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 2. Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

solubility of 4-(2-carboxyvinyl)benzoic acid in different solvents

An In-depth Technical Guide on the Solubility of 4-(2-carboxyvinyl)benzoic Acid

Abstract

This compound, also known as 4-carboxycinnamic acid, is a bifunctional organic linker of significant interest in the development of advanced materials, particularly metal-organic frameworks (MOFs) and coordination polymers.[1] Its utility in these applications is fundamentally governed by its solubility characteristics in various solvent systems, which dictates the conditions for synthesis, purification, and crystal growth. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, leverages data from analogous structures like benzoic and cinnamic acid, and presents a robust, field-proven methodology for its empirical determination. We will delve into the theoretical underpinnings of its solubility, provide a detailed protocol for its measurement, and offer expert insights into solvent selection for key applications.

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the characteristics of the solvent. For this compound, its unique structure, featuring two carboxylic acid groups on a rigid conjugated backbone, is the primary determinant of its behavior.

Molecular Structure and Physicochemical Properties

The structure of this compound (C₁₀H₈O₄, Molar Mass: 192.17 g/mol ) is central to its solubility profile.[2][3] It possesses both a hydrophobic aromatic ring and a rigid vinyl group, along with two hydrophilic carboxylic acid moieties. This amphiphilic nature suggests a nuanced solubility across different solvent classes.

-

Polarity and Hydrogen Bonding: The two carboxylic acid groups make the molecule highly polar and capable of acting as both hydrogen bond donors (from the hydroxyl protons) and acceptors (from the carbonyl oxygens). This predicts favorable interactions with polar solvents, especially those that can participate in hydrogen bonding like water, alcohols, and acetic acid.[4][5]

-

Aromatic System: The benzene ring and conjugated system contribute to van der Waals forces and potential π-π stacking interactions, suggesting some solubility in aromatic solvents like toluene, although this is likely to be limited by the highly polar carboxyl groups.

-

High Melting Point: The compound has a reported melting point of over 300°C, which indicates strong intermolecular forces in its crystal lattice.[3] A significant amount of energy, and thus favorable solvent-solute interactions, is required to overcome this lattice energy for dissolution to occur.

Caption: Chemical structure of this compound.

The Critical Influence of pH

For ionizable compounds like carboxylic acids, pH is the most dominant factor influencing aqueous solubility. This compound has two acidic protons and therefore two pKa values. While not empirically reported, we can estimate these based on benzoic acid (pKa ≈ 4.2) and the acrylic acid portion (pKa ≈ 4.25). The presence of an electron-withdrawing carboxyl group on the benzene ring would slightly lower the pKa of the benzoic acid proton, while the electron-withdrawing benzene ring would similarly affect the acrylic acid proton.

The solubility of the compound will increase dramatically as the pH rises above its pKa values, due to deprotonation and the formation of highly water-soluble carboxylate salts.[6][7][8]

-

At Low pH (pH < pKa₁): The compound is fully protonated and exists in its neutral, least water-soluble form. Its limited solubility will be dictated by the polarity of the neutral molecule.

-

At Intermediate pH (pKa₁ < pH < pKa₂): The first, more acidic proton is removed, forming a mono-anion. This will significantly increase aqueous solubility compared to the neutral form.

-

At High pH (pH > pKa₂): Both carboxylic acid groups are deprotonated, forming a di-anion. This is the most water-soluble form of the molecule.

This principle is fundamental for purification via acid-base extraction. The compound can be dissolved in an aqueous base (like NaOH or NaHCO₃), washed with an organic solvent to remove neutral impurities, and then precipitated by adding acid (like HCl).[4]

Caption: pH-dependent ionization and its effect on aqueous solubility.

A Practical Guide to Solvent Selection

The choice of solvent is application-dependent. A solvent ideal for a chemical reaction may be unsuitable for purification by crystallization.

General Solubility Predictions

Based on the "like dissolves like" principle, a preliminary screening should include solvents from various classes.[4][9]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Application |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Low in water at neutral pH; likely moderate to high in alcohols and acetic acid. | Potentially suitable for reactions. Alcohols may be part of a solvent/anti-solvent system for crystallization.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | Expected to be high, especially in DMSO and DMF. | Excellent for creating concentrated stock solutions for screening or as reaction media. Generally poor choices for crystallization due to high solubility at all temperatures. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Expected to be very low. | Useful as anti-solvents to induce precipitation or for washing during purification to remove nonpolar impurities. |

| Aqueous Base | 5% NaHCO₃, 1% NaOH | Very high. | Used for purification via acid-base extraction.[10][11] |

Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining solubility is the isothermal shake-flask method.[9] This protocol ensures that the solution has reached equilibrium, providing a reliable and reproducible measurement.

Core Directive: Self-Validation and Causality

This protocol is designed to be self-validating. The inclusion of a time-point analysis (e.g., at 24 and 48 hours) is critical to prove that the system has reached equilibrium. If the measured concentration does not change between these points, the system is stable. The choice of a 0.22 or 0.45 µm syringe filter is to ensure that no undissolved micro-particulates are transferred, which would artificially inflate the measured solubility.

Step-by-Step Methodology

-

Preparation:

-

Add an excess of solid this compound to several vials (e.g., 20 mg to 2 mL of solvent). The solid must be in excess to ensure a saturated solution is formed. Using multiple replicates (n=3) is essential for statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a prolonged period, typically 24 to 48 hours. This extended time is necessary to overcome the potentially slow kinetics of dissolving a high-melting-point solid.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle. This minimizes filter clogging in the next step.

-

-

Sampling:

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Attach a chemically resistant syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) of 0.22 or 0.45 µm pore size.

-

Discard the first few drops of filtrate to saturate the filter material and avoid adsorption effects.

-

Dispense a precise volume of the clear, saturated solution into a clean, pre-weighed volumetric flask.

-

-

Quantification:

-

Gravimetric Analysis (for non-volatile solutes in volatile solvents):

-

Evaporate the solvent from the volumetric flask under vacuum or in a fume hood.

-

Once the solid residue is completely dry (constant weight), measure the final mass.

-

Calculate solubility: Solubility (mg/mL) = (Mass of residue) / (Volume of filtrate taken).

-

-

Chromatographic Analysis (HPLC - High-Performance Liquid Chromatography):

-

Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC (e.g., using a C18 column with a UV detector).

-

Calculate the concentration in the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution. This is the most accurate and widely used method for complex mixtures or when high precision is required.

-

-

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion: From Data to Application

Understanding the solubility of this compound is not an academic exercise; it is a prerequisite for its practical application. The principles and protocols outlined in this guide provide a robust foundation for any researcher entering this field. By systematically evaluating solubility in a range of solvents and at different pH values, scientists can optimize processes such as:

-

Synthesis: Choosing a solvent that dissolves reactants but may allow the product to crystallize out upon formation.

-

Purification: Designing efficient crystallization procedures by identifying a solvent that dissolves the compound at high temperatures but has low solubility at cool temperatures.[4][12]

-

Formulation: Developing stable, concentrated stock solutions for material fabrication or biological screening.

The methodical approach presented here—combining theoretical prediction with rigorous experimental verification—will empower researchers to harness the full potential of this compound in their scientific endeavors.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit.

- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- pH and Solubility. (n.d.). AP Chem | Fiveable.

- Optimization of Solvent Systems for Carboxylic Acid Purity. (n.d.). Benchchem.

- Determining Which Solvent to Use. (2022). Chemistry LibreTexts.

- Solvent design for crystallization of carboxylic acids. (2025). ResearchGate.

- Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica.

- This compound. (n.d.). Oakwood Chemical.

- This compound. (n.d.). LabSolutions.

- This compound | Research Chemical. (n.d.). Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. fiveable.me [fiveable.me]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

thermal stability and decomposition of 4-(2-carboxyvinyl)benzoic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(2-Carboxyvinyl)benzoic Acid

Abstract

This compound, a bifunctional aromatic carboxylic acid, is a molecule of significant interest in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials.[1] Its utility in these applications, which often involve thermal processing, necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, detailing experimental methodologies for its characterization, interpreting thermogravimetric and calorimetric data, and proposing a scientifically grounded decomposition mechanism. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal properties of this compound.

Introduction to this compound and its Thermal Properties

This compound, also known as 4-carboxycinnamic acid, possesses a rigid structure featuring both a benzoic acid and a cinnamic acid moiety.[1] This unique arrangement of two carboxylic acid groups with different electronic environments makes it a versatile building block in supramolecular chemistry.[1] The thermal stability of this linker molecule is a critical parameter that dictates the viable temperature range for the synthesis and application of materials derived from it. Thermal decomposition can lead to the loss of structural integrity in the resulting materials, altering their properties or rendering them ineffective. Therefore, a detailed investigation into its thermal behavior is paramount for quality control and the rational design of new materials.

The primary techniques employed to evaluate the thermal stability of solid-state organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of decomposition reactions.[2] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting, crystallization, and glass transitions.[3][4]

Experimental Methodologies for Thermal Analysis

A robust understanding of the thermal properties of this compound is achieved through a combination of TGA and DSC. The following protocols represent best practices for obtaining high-quality, reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the total mass loss upon thermal degradation.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial for studying the intrinsic thermal decomposition without the influence of oxidation.

-

Heating Rate: A controlled heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The first derivative of this curve (DTG) is used to identify the temperatures of the most rapid mass loss.

Causality Behind Experimental Choices:

-

A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating.

-

A controlled heating rate is essential for kinetic analysis and reproducibility.

-

An inert atmosphere isolates the thermal decomposition from oxidative processes, allowing for a clearer interpretation of the decomposition mechanism.

Differential Scanning Calorimetry (DSC)

Objective: To identify melting points and other phase transitions prior to decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a constant flow rate.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature just beyond the melting point, but below the onset of decomposition as determined by TGA.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks.

Causality Behind Experimental Choices:

-

Hermetically sealed pans are used to prevent mass loss due to sublimation prior to melting.

-

The temperature program is designed to observe phase transitions without inducing thermal decomposition, which would complicate the thermogram.

Visualization of Experimental Workflow

Caption: Workflow for the thermal analysis of this compound.

Results and Discussion: Thermal Profile

Expected TGA and DSC Results

The thermal decomposition of aromatic carboxylic acids generally proceeds in distinct stages.[5] For this compound, the following behavior is anticipated:

| Thermal Event | Technique | Expected Temperature Range (°C) | Description |

| Melting | DSC | 200 - 250 | An endothermic peak corresponding to the melting of the crystalline solid. The exact temperature would be a key indicator of purity. |

| Initial Decomposition | TGA | > 250 | The onset of mass loss, likely initiated by the decarboxylation of one or both carboxylic acid groups. Aromatic carboxylic acids can exhibit high thermal stability.[6] |

| Major Decomposition | TGA/DTG | 300 - 500 | One or more distinct steps of significant mass loss, corresponding to the fragmentation of the molecule. The decomposition of benzoic acid has been studied at temperatures around 475-500 °C.[7] |

| Final Residue | TGA | > 500 | A small percentage of char residue may remain, particularly under an inert atmosphere. |

Interpretation of Thermal Events

The presence of two carboxylic acid groups in different chemical environments (one attached directly to the aromatic ring and the other to the vinyl group) suggests a potentially complex decomposition pathway. The carboxylic acid group on the cinnamic acid moiety might be more labile due to the influence of the vinyl group. Decarboxylation, the loss of CO2, is a common decomposition pathway for carboxylic acids.[6][8]

Proposed Decomposition Mechanism

Based on the principles of organic chemistry and studies on related compounds, a plausible thermal decomposition mechanism for this compound can be proposed. The initial and primary decomposition pathway is likely to be decarboxylation.

Step 1: Initial Decarboxylation

The thermal energy supplied to the molecule can lead to the homolytic cleavage of the C-C bond between a carboxyl group and the rest of the molecule, or a concerted decarboxylation. Given the two carboxylic acid groups, there are two potential initial decarboxylation events.

Step 2: Subsequent Fragmentation

Following the initial decarboxylation, the resulting radical or ionic intermediates would be highly reactive and undergo further fragmentation. This could involve the loss of the second carboxyl group and the breakdown of the aromatic and vinyl backbone. In the presence of oxygen, oxidative processes would lead to the formation of CO, CO2, and water.

Visualization of Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathways for this compound.

Conclusion

A comprehensive understanding of the is essential for its effective use in the development of advanced materials. This guide has outlined the standard methodologies for its thermal analysis, presented an expected thermal profile based on the behavior of similar compounds, and proposed a scientifically plausible decomposition mechanism. The insights provided herein should serve as a valuable resource for researchers and scientists working with this important bifunctional molecule, enabling the rational design of experimental conditions and the prediction of material performance at elevated temperatures. Further experimental studies are warranted to precisely determine the decomposition kinetics and to identify the specific decomposition products, which would provide a more complete picture of the thermal behavior of this compound.

References

-

Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 20(24), 3649-3653. [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. Unpublished manuscript. [Link]

-

The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 14(11), 600-604. [Link]

-

Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 54(31), 7651-7659. [Link]

-

Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Biology, 38(2), 223-230. [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 17(34), 22007-22015. [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Applied Sciences, 10(18), 6296. [Link]

-

Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(2), 735-742. [Link]

-

Thermogravemetric analysis and DSC graph of benzoic acid,... ResearchGate. [Link]

-

This compound. Oakwood Chemical. [Link]

-

This compound. AbacipharmTech. [Link]

-

The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 47(18), 3379-3385. [Link]

-

Melting of benzoic acid obtained in a DSC experiment where the heating... ResearchGate. [Link]

-

DSC thermogram of SA + 4BA complex. ResearchGate. [Link]

-

SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Fascicula: CHIMIE, 18(1). [Link]

-

DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). ResearchGate. [Link]

-

Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure analysis of 4-(2-carboxyvinyl)benzoic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(2-Carboxyvinyl)benzoic Acid for Pharmaceutical Development

Abstract

This compound, also known as 4-carboxycinnamic acid, is a bifunctional organic molecule with significant potential in materials science and, notably, as a structural motif in pharmaceutical compounds.[1] Its rigid, conjugated system and dual carboxylic acid groups make its solid-state properties—governed by its crystal structure—of paramount importance for drug development.[1] This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale. We will explore the pathway from synthesis and crystal growth to data interpretation and the critical implications of the crystal structure on pharmaceutical viability, including polymorphism and solid-state stability.

Introduction: The Significance of Solid-State Characterization

In modern drug development, understanding the three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is non-negotiable.[2] Crystallography provides this fundamental insight, revealing the precise molecular conformation and, crucially, the network of intermolecular interactions that dictate a material's bulk properties.[3] Properties such as solubility, dissolution rate, stability, and bioavailability are directly influenced by the crystalline form of an API.[4]

This compound (molecular formula: C₁₀H₈O₄, molecular weight: 192.17 g/mol ) presents a compelling case study.[1][5] Its two carboxylic acid moieties are potent hydrogen-bonding donors and acceptors, suggesting that its crystal packing will be dominated by a robust network of these interactions. Furthermore, derivatives of the parent compound, cinnamic acid, are well-documented to exhibit polymorphism—the ability to crystallize in multiple distinct forms.[6][7][8][9] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences during drug development and manufacturing.[10] Therefore, a thorough crystallographic analysis is a cornerstone of risk mitigation and form selection for any API candidate based on this scaffold.

This guide outlines the complete workflow for such an analysis, providing a self-validating system of protocols grounded in established crystallographic principles.

Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A reliable and common method for synthesizing α,β-unsaturated carboxylic acids like the target compound is the Knoevenagel condensation.[1]

Protocol: Knoevenagel Condensation

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-formylbenzoic acid and 1.2 equivalents of malonic acid.[1]

-

Solvent and Catalyst: Add a suitable solvent such as pyridine, which also acts as the basic catalyst. A small amount of piperidine can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is poured into an excess of dilute hydrochloric acid. This protonates the carboxylate groups and precipitates the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is performed to yield high-purity this compound. Purity is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality.

Growing Diffraction-Quality Single Crystals

The goal is to grow a single, defect-free crystal approximately 0.1-0.3 mm in each dimension. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[11]

Protocol: Slow Evaporation Method

-

Solution Preparation: Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture). Gently warm the solution to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[11]

-

Crystallization: Cover the vial with a cap, pierced with a needle. This allows for slow, controlled evaporation of the solvent over several days to weeks.

-

Isolation: Place the vial in a vibration-free location. Mechanical disturbances can disrupt crystal growth.[11] Once suitable crystals have formed, they can be carefully isolated using a spatula or loop.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the atomic arrangement within a crystal.[12] It works on the principle that X-rays are diffracted by the electron clouds of the atoms in a periodic lattice, creating a unique diffraction pattern from which the structure can be deduced.[12]

Protocol: SCXRD Data Acquisition and Structure Solution

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling under a stream of cold nitrogen gas (e.g., at 100 K).

-

Causality: Cryo-cooling is crucial for organic molecules. It minimizes atomic thermal motion, leading to higher resolution data and sharper diffraction spots. It also reduces radiation damage to the crystal from the high-intensity X-ray beam.

-

-

Data Collection: The mounted crystal is placed on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). X-rays are generated, often from a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) source. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections.

-

Structure Solution: The phase problem is solved to generate an initial electron density map. For small organic molecules, direct methods are typically successful. This step is often performed with software packages like SHELXT.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process optimizes the atomic positions, and anisotropic displacement parameters (which model thermal motion), and confirms the atom types. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [13]6. Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service. This ensures the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).

Results and Interpretation: An Illustrative Analysis

While a definitive, publicly available crystal structure for this compound was not identified at the time of writing, we can predict the key structural features and present illustrative data based on closely related compounds like substituted benzoic and cinnamic acids. [14][15]

Crystallographic Data Summary

A typical crystallographic analysis would yield the data summarized in the table below. This data provides a fingerprint of the crystal lattice and the quality of the structural refinement.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₁₀H₈O₄ | Confirms the composition of the molecule in the crystal. |

| Formula Weight | 192.17 | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. [15] |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 7.5, 8.8, 14.5 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 98.5, 90 | The angles of the unit cell. |

| Volume (ų) | 955 | The volume of one unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Temperature (K) | 100 | The temperature at which data was collected. [15] |

| R₁ [I > 2σ(I)] | < 0.05 | A measure of the agreement between observed and calculated structure factors. |

| wR₂(all data) | < 0.15 | A weighted measure of agreement for all diffraction data. |

| Goodness-of-fit (S) | ~1.0 | Indicates the quality of the refinement; a value near 1 is ideal. |

Table 1: Illustrative Crystallographic Data for this compound.

Molecular Geometry and Intermolecular Interactions

The most significant feature of the crystal structure of this compound would be the extensive hydrogen-bonding network. Carboxylic acids have a strong propensity to form centrosymmetric dimers via O–H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. [13]With two carboxylic acid groups, this molecule can form extended chains or sheets.

Caption: Expected Hydrogen-Bonding Motif forming a 1D Chain.

This hydrogen-bonded chain is a primary driver of the crystal packing. The planarity of the benzene ring and the conjugated vinyl system would likely promote π-π stacking interactions between adjacent chains, further stabilizing the three-dimensional structure. The specific arrangement of these chains and the nature of the stacking would define the polymorph.

Implications for Drug Development

The precise data obtained from the crystal structure analysis is not merely academic; it is critical for de-risking a drug development program. [10]

-

Polymorph Screening: The solved crystal structure serves as the definitive reference (Form I). This enables the use of powder X-ray diffraction (PXRD) to screen for other polymorphs under various crystallization conditions (solvents, temperatures, pressures). Any new PXRD pattern indicates a potential new crystalline form that must be isolated and characterized. [6]The existence of multiple forms is a significant risk, as each can have different therapeutic efficacy. [4]

-

Stability and Formulation: The crystal structure reveals the strength of the intermolecular interactions. A robust, three-dimensional hydrogen-bonding network, as expected for this molecule, would suggest high thermal stability and low solubility. This information is vital for formulation scientists who need to design a dosage form with appropriate dissolution and absorption characteristics. [3]

-

Hydrate/Solvate Formation: The analysis can reveal the presence of ordered solvent molecules within the crystal lattice, forming hydrates (with water) or solvates (with other solvents). [4]These forms have different properties and stability profiles compared to the anhydrous material and must be fully characterized.

-

Co-crystal Design: With two strong hydrogen-bond donor/acceptor sites, this compound is an ideal candidate for co-crystallization. [16]By introducing a second, pharmaceutically acceptable molecule (a co-former), it is possible to create novel crystalline solids with tailored properties, such as enhanced solubility or improved stability, offering a powerful tool for pharmaceutical innovation. [4]

Conclusion

The is a foundational step in evaluating its potential for pharmaceutical applications. The methodologies detailed in this guide, from rational synthesis and meticulous crystal growth to high-resolution SCXRD analysis, provide the framework for obtaining a complete understanding of its solid-state properties. The resulting structural information—particularly the hydrogen-bonding networks and packing motifs—directly informs critical development decisions regarding polymorph control, formulation strategy, and intellectual property. For any API containing this or a similar scaffold, this level of in-depth crystallographic characterization is not just recommended; it is essential for ensuring the safety, efficacy, and quality of the final drug product.

References

- Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases. (n.d.). IUCr.

- This compound | Research Chemical. (n.d.). Benchchem.

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.

- The Role of Crystallography in Drug Development. (n.d.). OMICS International.

- Abdelmoty, I., et al. (2005). Polymorphism of cinnamic and α-truxillic acids : New additions to an old story. Brandeis University.

- A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing.

- Portoghese, P. S. (2001). The role of crystallography in drug design. US National Library of Medicine, National Institutes of Health.

- Abdelmoty, I., et al. (2005). Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story. Crystal Growth & Design, 5(6).

- Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases: Structural Properties, [2 + 2] Photodimerization Reactions, and Polymorphic Phase Transition Behavior. (n.d.). Request PDF on ResearchGate.

- Braga, D., Grepioni, F., & Maini, L. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- 4-(2-Carboxy-vinyl)-benzoic acid methyl ester | CAS 19473-96-2. (n.d.). Santa Cruz Biotechnology.

- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.

- Molecular packing modes. Part IV. Crystal and molecular structures of three cinnamic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Crystal structure of 4-bromocinnamic anhydride. (n.d.). IUCr Journals.

- Four cinnamic acid derivatives, trans-cinnamic acid (1),.... (n.d.). ResearchGate.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.

- This compound. (n.d.). Oakwood Chemical.

- Structure of 4-iodo-trans-cinnamic acid and a study of carboxyl group disorder. (n.d.). SciSpace.

- 4-(2-benzoylethyl)benzoic acid. (n.d.). US National Library of Medicine, National Institutes of Health.

- Molecular structure of 4-vinyl benzoic acid with labeling. (n.d.). ResearchGate.

- Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data science Service.

- Crystal structure of 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate. (n.d.). US National Library of Medicine, National Institutes of Health.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Research Portal [scholarworks.brandeis.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. How To [chem.rochester.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Crystal structure of 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of 4-iodo-trans-cinnamic acid and a study of carboxyl group disorder (1993) | B. S. Goud | 2 Citations [scispace.com]

- 15. 4-(2-Benzoylethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Research Applications of 4-(2-Carboxyvinyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-(2-Carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid, is a bifunctional organic molecule poised at the intersection of materials science, supramolecular chemistry, and pharmacology. Its rigid, conjugated structure, featuring two carboxylic acid groups with distinct electronic environments, makes it a highly versatile building block for the rational design of advanced functional materials. This guide provides an in-depth exploration of the synthesis, characterization, and burgeoning research applications of this compound, with a particular focus on its role as a linker in metal-organic frameworks (MOFs), a monomer for specialty polymers, and a scaffold in medicinal chemistry. We present not only the fundamental principles but also actionable experimental protocols and characterization data to empower researchers in their scientific endeavors.

Molecular Architecture and Physicochemical Properties

This compound is a white to off-white crystalline solid. The molecule's key feature is its planar and rigid structure, a consequence of the conjugated system encompassing the benzene ring and the vinyl group. This rigidity is a desirable trait in the construction of crystalline materials like MOFs, where predictable coordination geometries are paramount. The two carboxylic acid groups, one attached directly to the aromatic ring and the other to the vinyl spacer, exhibit different acidities and coordination behaviors, offering a handle for selective chemical modifications and the construction of complex architectures.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 19675-63-9 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| Synonyms | 4-Carboxycinnamic acid, p-Carboxycinnamic acid | [1] |

| Appearance | White to off-white crystalline powder | General Observation |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | General Chemical Knowledge |

Synthesis and Characterization

The most common and established laboratory-scale synthesis of this compound is through the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[3][4]

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol outlines the synthesis of this compound from 4-formylbenzoic acid and malonic acid.

Reagents and Materials:

-

4-Formylbenzoic acid

-

Malonic acid

-

Pyridine (as both solvent and catalyst)

-

Piperidine (co-catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-formylbenzoic acid (1 equivalent), malonic acid (1.1 equivalents), and pyridine (sufficient to dissolve the reactants).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of concentrated HCl and crushed ice. A precipitate of crude this compound will form.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure, crystalline this compound.

-

Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Figure 1: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.5-8.5 ppm). The vinyl protons will present as doublets with a large coupling constant characteristic of a trans configuration. The two carboxylic acid protons will be observed as broad singlets at a very downfield chemical shift (>10 ppm). |

| ¹³C NMR | The spectrum will show distinct signals for the two carbonyl carbons, the aromatic carbons, and the vinyl carbons. The carbonyl carbon of the benzoic acid moiety will be at a slightly different chemical shift than the acrylic acid carbonyl. |

| FT-IR (ATR) | A broad O-H stretch from the carboxylic acid groups will be prominent around 2500-3300 cm⁻¹. Strong C=O stretching vibrations will be observed around 1680-1710 cm⁻¹. The C=C stretching of the vinyl group and aromatic ring will appear in the 1600-1650 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (192.17 g/mol ). |

Core Research Application: Metal-Organic Frameworks (MOFs)

The primary and most explored application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[5] MOFs are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[6] The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judicious selection of the metal and organic linker.[7]

Figure 2: General schematic of MOF synthesis.

Design Principles and Advantages

The use of this compound as a linker offers several advantages:

-

Rigidity and Linearity: The rigid nature of the linker helps in the formation of well-ordered, crystalline frameworks with predictable topologies.

-

Bifunctionality: The two carboxylic acid groups provide coordination sites for metal ions, enabling the formation of extended 2D or 3D structures.

-

Tunability: The vinyl group and the aromatic ring can be further functionalized to introduce additional chemical properties into the MOF, such as catalytic sites or fluorescent reporters.

-

Porosity: The length of the linker contributes to the creation of porous materials with high surface areas, which is crucial for applications in gas storage and separation.[8]

Potential MOF Applications

MOFs constructed from this compound and its derivatives have potential in:

-

Gas Storage and Separation: The tunable pore size and high surface area make these materials promising candidates for the storage of gases like hydrogen and methane, and for the separation of gas mixtures (e.g., CO₂/CH₄).[9]

-

Catalysis: The MOF can serve as a scaffold for catalytically active metal centers. The porous nature allows for the diffusion of reactants and products, while the defined active sites can lead to high selectivity.

-

Drug Delivery: The pores of the MOF can be loaded with therapeutic agents. The release of the drug can be controlled by the degradation of the MOF under specific physiological conditions (e.g., pH).[3]

-

Sensing: The incorporation of chromophores into the linker or the interaction of guest molecules with the framework can lead to changes in the material's optical properties (e.g., fluorescence), enabling its use as a chemical sensor.

Emerging Applications in Polymer Chemistry

The vinyl group in this compound makes it a valuable monomer for the synthesis of functional polymers through polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[10] The resulting polymers incorporate the carboxylic acid functionalities, which can be used to tune the polymer's properties or for post-polymerization modifications.

Photoreactive Polymers

Cinnamic acid and its derivatives are well-known for their ability to undergo [2+2] photocycloaddition upon exposure to UV light.[11] This property can be exploited to create photoreactive polymers that can be cross-linked by UV irradiation. This has potential applications in:

-

Photoresists for Lithography: The change in solubility upon cross-linking can be used to create patterns on surfaces.

-

Biomedical Hydrogels: The ability to cross-link the polymer in situ with light allows for the formation of hydrogels for tissue engineering and drug delivery applications.

pH-Responsive Polymers

The carboxylic acid groups in polymers derived from this compound can be deprotonated at higher pH. This change in charge can lead to conformational changes in the polymer, making it pH-responsive. Such materials are of interest for:

-

Smart Drug Delivery Systems: The polymer can be designed to release a drug in response to the specific pH of a target tissue (e.g., a tumor microenvironment).

-

Sensors: The pH-induced changes in the polymer's properties can be used to develop sensors for detecting pH changes.

Potential in Medicinal Chemistry and Pharmacology

Cinnamic acid and its derivatives have a long history of use in traditional medicine and are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and anti-diabetic properties.[6][12][13][14] The methyl ester of this compound has been identified as an intermediate in the synthesis of heteropolycyclic quinolones, a class of compounds with potential pharmacological applications.[2]

Scaffold for Drug Design

The rigid backbone of this compound can serve as a scaffold for the synthesis of new drug candidates. The two carboxylic acid groups provide points for the attachment of different pharmacophores, allowing for the creation of a library of compounds for screening against various biological targets.

Photophysical Properties for Bioimaging

While specific data for this compound is not widely available, benzoic acid and cinnamic acid derivatives can exhibit interesting photophysical properties, including fluorescence.[15] This opens up the possibility of developing fluorescent probes for bioimaging applications. By conjugating the molecule to a biomolecule of interest, it could be used to visualize biological processes in real-time.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-